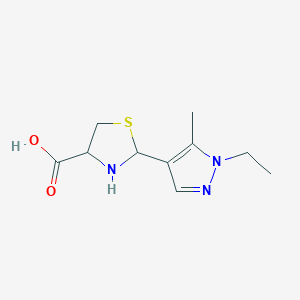

2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Description

Significance of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds constitute the fundamental building blocks of modern pharmaceutical chemistry, with their presence being virtually ubiquitous in therapeutic agents. Statistical analysis reveals that more than 85% of all biologically active chemical entities contain a heterocycle, reflecting the central role of heterocycles in contemporary drug design. The significance of these compounds extends beyond their numerical prevalence, as they provide medicinal chemists with powerful tools for modifying critical molecular properties including solubility, lipophilicity, polarity, and hydrogen bonding capacity.

The application of heterocycles in drug development offers sophisticated approaches to optimizing the absorption, distribution, metabolism, excretion, and toxicity properties of pharmaceutical candidates. These modifications enable researchers to fine-tune molecular interactions with biological targets while simultaneously addressing the complex challenges of drug-like properties. The increasing presence of various heterocycles in approved medications reflects substantial advances in synthetic methodologies, particularly metal-catalyzed cross-coupling and hetero-coupling reactions, which allow rapid access to diverse functionalized heterocyclic structures.

Heterocyclic scaffolds have demonstrated remarkable versatility in addressing therapeutic needs across multiple disease areas. The diversity of heteroatoms, including nitrogen, oxygen, and sulfur in five- or six-membered rings, provides virtually unlimited possibilities for structural modification and optimization. This structural flexibility enables medicinal chemists to expand available drug-like chemical space and drive more effective drug discovery programs, making heterocycles indispensable components of pharmaceutical research and development.

The privilege structure concept in medicinal chemistry recognizes certain heterocyclic frameworks as being particularly valuable due to their ability to bind to multiple, unrelated biological targets with high affinity. Many heterocyclic scaffolds qualify as privileged structures, providing validated starting points for drug discovery programs and serving as reliable platforms for lead compound optimization.

Pyrazole and Thiazolidine Scaffolds: Pharmacological Importance

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as one of the most important privileged scaffolds in drug discovery. The remarkable pharmacological versatility of pyrazole-containing compounds is evidenced by their presence in numerous approved medications, including blockbuster drugs such as sildenafil for erectile dysfunction, celecoxib for inflammation, and a growing number of kinase inhibitors for cancer treatment.

The biological significance of pyrazole derivatives spans an extraordinary range of therapeutic applications. These compounds have demonstrated potent activities as anticancer agents, anti-inflammatory drugs, antifungal medications, antibacterial compounds, analgesics, antiviral agents, anticonvulsants, antidiabetic treatments, antipyretic drugs, antiarrhythmic agents, antidepressants, antihyperglycemic compounds, and antioxidants. This broad spectrum of activities reflects the inherent versatility of the pyrazole scaffold and its ability to interact effectively with diverse biological targets.

Recent pharmaceutical approvals have demonstrated an increasing trend toward pyrazole-containing drugs, with most pyrazole-derived medications being approved after 2016. Notable examples include ibrutinib, ruxolitinib, axitinib, niraparib, and baricitinib for various cancer treatments, lenacapavir for human immunodeficiency virus, riociguat for pulmonary hypertension, and zavegepant for migraine. The metabolic stability of pyrazole derivatives represents a crucial factor contributing to their success in drug development, as this heterocycle demonstrates superior resistance to enzymatic degradation compared to other five-membered rings.

Thiazolidine scaffolds, characterized by their five-membered ring containing both nitrogen and sulfur heteroatoms, represent another important class of pharmacologically active heterocycles. The thiazolidine ring system provides unique structural features that contribute to biological activity through specific interactions with target proteins. Five-membered heterocycles containing sulfur and nitrogen atoms, such as thiazolidine, have proven particularly valuable in antibacterial drug design, where they serve as crucial structural components that influence spectrum of activity, potency, and pharmacokinetic properties.

The physicochemical properties imparted by thiazolidine rings significantly affect the biological activity profile of compounds containing these scaffolds. These properties influence not only the primary pharmacological effects but also the absorption, distribution, metabolism, and excretion characteristics of the resulting molecules. The combination of nitrogen and sulfur heteroatoms in the thiazolidine ring creates opportunities for diverse hydrogen bonding interactions and contributes to the overall three-dimensional structure of bioactive molecules.

Table 1: Comparative Analysis of Pyrazole and Thiazolidine Scaffold Properties

| Property | Pyrazole | Thiazolidine |

|---|---|---|

| Ring Size | 5-membered | 5-membered |

| Heteroatoms | 2 Nitrogen | 1 Nitrogen, 1 Sulfur |

| Aromaticity | Aromatic | Non-aromatic |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 1 | 2 |

| Molecular Weight Range | 68.08 g/mol | 89.16 g/mol |

| Metabolic Stability | High | Moderate |

| Drug Design Applications | Kinase inhibitors, anti-inflammatory | Antibacterial, enzyme inhibitors |

Historical Context of Pyrazole-Thiazolidine Hybrid Development

The development of pyrazole-thiazolidine hybrid compounds represents a sophisticated approach to molecular design that combines the favorable properties of two distinct heterocyclic scaffolds. This strategy emerged from the recognition that hybrid molecules could potentially exhibit enhanced biological activities compared to their individual components, while also addressing limitations associated with single-scaffold approaches.

Historical investigation of pyrazole derivatives began in the late 19th century when Ludwig Knorr first coined the term "pyrazole" in 1883. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, providing early evidence of the biological relevance of this heterocyclic system. The subsequent development of synthetic pyrazole compounds led to the discovery of phenylbutazone, one of the first commercially successful pyrazole-containing drugs, although its use was later restricted due to safety concerns.

The evolution of thiazolidine chemistry paralleled developments in pyrazole research, with early investigations focusing on the synthesis and biological evaluation of thiazolidinone derivatives. The recognition that thiazolidine rings could serve as bioisosteres for other heterocyclic systems, while providing unique pharmacological properties, led to extensive exploration of this scaffold in medicinal chemistry applications.

The concept of hybrid drug design gained prominence as researchers began to appreciate the potential advantages of combining multiple pharmacophoric elements within single molecular frameworks. Pyrazole-thiazolidine hybrids emerged as particularly attractive targets due to the complementary properties of these two heterocycles. The aromatic, planar pyrazole ring could provide specific binding interactions with target proteins, while the flexible thiazolidine ring could contribute to overall molecular conformation and additional binding contacts.

Recent synthetic advances have enabled the efficient preparation of diverse pyrazole-thiazolidine hybrid structures through various strategic approaches. These include cyclocondensation reactions, Knoevenagel condensations, and multicomponent reactions that allow for rapid construction of complex heterocyclic frameworks. The development of robust synthetic methodologies has accelerated the exploration of structure-activity relationships within this compound class and facilitated the identification of promising lead compounds.

Contemporary research has demonstrated that pyrazole-thiazolidine hybrids exhibit remarkable biological diversity, with reported activities including antitumor, antimicrobial, antiviral, antiparasitic, and anti-inflammatory effects. These compounds have been investigated as inhibitors of various enzymes and protein-protein interactions, highlighting their potential as versatile pharmaceutical agents. The continued development of this hybrid class reflects the ongoing importance of heterocyclic chemistry in modern drug discovery efforts.

Molecular Identity and Classification of 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

The target compound this compound represents a sophisticated hybrid molecule that incorporates both pyrazole and thiazolidine heterocyclic scaffolds within a single molecular framework. This compound bears the Chemical Abstracts Service registry number 1218470-17-7 and possesses the molecular formula C₁₀H₁₅N₃O₂S, corresponding to a molecular weight of 241.31 grams per mole.

The structural architecture of this compound features a substituted pyrazole ring system connected to a thiazolidine ring through a direct carbon-carbon bond linkage. The pyrazole component contains an ethyl substituent at the 1-position and a methyl group at the 5-position, while the 4-position serves as the attachment point to the thiazolidine ring. The thiazolidine portion of the molecule bears a carboxylic acid functional group at the 4-position, providing an important site for potential hydrogen bonding interactions and ionization behavior.

Detailed structural analysis reveals specific geometric and electronic characteristics that influence the compound's potential biological activity. The pyrazole ring maintains its characteristic aromatic nature, contributing to molecular planarity and potential π-π stacking interactions with target proteins. The ethyl and methyl substituents on the pyrazole ring provide steric bulk and lipophilic character that may influence binding selectivity and membrane permeability properties.

The thiazolidine ring system adopts a non-planar conformation due to the saturated nature of the carbon atoms adjacent to the heteroatoms. This conformational flexibility allows the molecule to adopt multiple three-dimensional arrangements, potentially enabling optimal fitting within diverse binding sites. The carboxylic acid group introduces both hydrogen bond donor and acceptor capabilities, while also providing a site for potential salt formation and ionization effects.

Table 2: Molecular Properties of this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1218470-17-7 |

| Molecular Formula | C₁₀H₁₅N₃O₂S |

| Molecular Weight | 241.31 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

| Heavy Atom Count | 16 |

| Topological Polar Surface Area | 92.4 Ų |

| Complexity | 277 |

The classification of this compound within established chemical taxonomy systems places it among the pyrazole-thiazolidine hybrid derivatives, a subclass of heterocyclic compounds that have gained increasing attention in medicinal chemistry research. The presence of the carboxylic acid functional group further categorizes it as a carboxylic acid derivative, which may influence its pharmacokinetic properties and potential for prodrug development approaches.

Comparative analysis with related pyrazole-thiazolidine structures reveals the unique substitution pattern of this specific compound. The combination of ethyl and methyl substituents on the pyrazole ring distinguishes it from simpler analogs while maintaining the core hybrid architecture that characterizes this compound class. This substitution pattern may contribute to enhanced metabolic stability, altered binding affinity, or modified physicochemical properties compared to unsubstituted or differently substituted analogs.

The molecular complexity of this compound, as measured by computational algorithms, indicates a moderate level of structural sophistication that falls within the range typically associated with drug-like molecules. This complexity metric, combined with the favorable heteroatom content and functional group diversity, suggests potential for biological activity and warrants further investigation of the compound's pharmacological properties.

Propriétés

IUPAC Name |

2-(1-ethyl-5-methylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-3-13-6(2)7(4-11-13)9-12-8(5-16-9)10(14)15/h4,8-9,12H,3,5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZNVGVNZZQMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2NC(CS2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with thiazolidine-4-carboxylic acid under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Des Réactions Chimiques

2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrazole or thiazolidine rings are replaced by other groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Study:

A study demonstrated that derivatives of thiazolidine compounds exhibited significant cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways and the activation of caspases .

Drug Development

The compound serves as a lead structure for the synthesis of novel pharmaceuticals targeting multiple diseases. Its unique structural features allow for modifications that can enhance biological activity and selectivity.

Synthetic Strategies:

Various synthetic routes have been developed to produce thiazolidine derivatives with improved efficacy. For instance, reactions involving pyrazole carbaldehyde and thioglycolic acid have yielded high yields of thiazolidine derivatives suitable for further biological evaluation .

Metabolic Disorders

Thiazolidine derivatives are also being explored for their potential effects on metabolic disorders such as diabetes. Their ability to modulate insulin sensitivity and glucose metabolism makes them candidates for further research in this area.

Biochemical Mechanism:

Research indicates that compounds like this compound may act by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and insulin sensitivity .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Key Structural Analogs

The following compounds share structural similarities with the target molecule, enabling comparative analysis:

4-(1-Ethyl-5-Methyl-1H-Pyrazol-4-yl)-1,3-Thiazol-2-Amine

- Features an aromatic thiazole ring with an amine group instead of a saturated thiazolidine-carboxylic acid.

- Reported purity: 95% .

2-(1-Ethyl-5-Methyl-1H-Pyrazol-4-yl)Quinoline-4-Carboxylic Acid Substitutes the thiazolidine ring with a quinoline scaffold. Molecular formula: C₉H₁₂N₄S; molecular weight: 208.29 .

(4S)-2-(3,6-Dioxo-5-Phenylpiperazin-2-yl)-5,5-Dimethylthiazolidine-4-Carboxylic Acid

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Substituents | Purity |

|---|---|---|---|---|---|

| 2-(1-Ethyl-5-Methyl-1H-Pyrazol-4-yl)-1,3-Thiazolidine-4-Carboxylic Acid (Target) | C₁₀H₁₆N₃O₂S | 242.07* | Thiazolidine, Carboxylic acid | 1-Ethyl-5-methyl-pyrazole | Unknown |

| 4-(1-Ethyl-5-Methyl-1H-Pyrazol-4-yl)-1,3-Thiazol-2-Amine | C₇H₁₁N₃S | 169.24 | Thiazole, Amine | 1-Ethyl-5-methyl-pyrazole | 95% |

| 2-(1-Ethyl-5-Methyl-1H-Pyrazol-4-yl)Quinoline-4-Carboxylic Acid | C₉H₁₂N₄S | 208.29 | Quinoline, Carboxylic acid | 1-Ethyl-5-methyl-pyrazole | 95% |

*Calculated molecular weight based on structural analysis.

Functional Group and Substituent Impact

Thiazolidine vs. Thiazole/Quinoline The saturated thiazolidine ring in the target compound allows greater conformational flexibility compared to the rigid aromatic thiazole or quinoline systems. This may enhance binding to flexible enzyme active sites . The carboxylic acid group (pKa ~2.5) improves aqueous solubility but reduces membrane permeability relative to the amine group (pKa ~9.5) in the thiazol-2-amine analog .

Substituent Effects

- The 1-ethyl-5-methyl-pyrazole substituent is conserved across analogs, suggesting its role in optimizing steric and electronic properties. Ethyl and methyl groups likely enhance metabolic stability by shielding reactive sites .

Research Implications and Gaps

- Pharmacological Potential: The thiazolidine-carboxylic acid motif is associated with enzyme inhibition (e.g., metalloproteases), but biological data for the target compound remains unexplored .

- Computational Modeling : Molecular docking studies using SHELX-refined crystal structures could predict binding affinities relative to analogs .

Activité Biologique

2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound's structure is characterized by a thiazolidine ring fused with a pyrazole moiety, which is known to influence its biological properties. The molecular formula is , indicating the presence of nitrogen and sulfur atoms that are often associated with biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds exhibit notable antibacterial properties. A study synthesized several thiazolidinedione derivatives and assessed their antibacterial efficacy against various strains. Among these, compounds similar to this compound showed significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Table 1: Antibacterial Activity of Thiazolidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| This compound | P. aeruginosa | 12 µg/mL |

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been explored extensively. In vitro studies have demonstrated that compounds containing the thiazolidine scaffold can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound exhibited cytotoxic effects against breast cancer (MCF7) and liver cancer (HepG2) cell lines .

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of various thiazolidine derivatives on HepG2 cells. The results indicated that the presence of the pyrazole ring significantly enhanced the cytotoxicity compared to other derivatives lacking this feature.

Findings:

- IC50 values for tested compounds ranged from 5 µM to 20 µM.

- The most potent compound was found to have an IC50 value of 5 µM, demonstrating a strong correlation between structural modifications and increased activity.

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. Studies suggest that these compounds may inhibit key enzymes involved in tumor growth and survival .

Anti-inflammatory Properties

Emerging evidence suggests that thiazolidine derivatives may also possess anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .

Table 2: Anti-inflammatory Effects

| Compound | Inflammatory Marker | Effect |

|---|---|---|

| Compound C | TNF-alpha | Decreased by 30% |

| Compound D | IL-6 | Decreased by 25% |

| This compound | COX | Inhibition observed |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology :

- Cyclocondensation : Similar pyrazole derivatives are synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines (e.g., phenylhydrazine) in DMF, followed by hydrolysis to yield carboxylic acid derivatives .

- Thiazolidine Formation : Thiazolidine rings are typically formed by reacting cysteine derivatives with aldehydes/ketones under acidic or basic conditions. For example, refluxing with sodium acetate in acetic acid facilitates cyclization .

- Key Variables :

Q. How is the structural integrity of this compound validated using spectroscopic and crystallographic techniques?

- Analytical Workflow :

FT-IR : Identifies functional groups (e.g., N-H stretch at ~1570–1580 cm⁻¹ for thiazolidine rings ).

NMR : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole CH₃ at δ ~2.5 ppm, thiazolidine protons at δ ~3.5–4.5 ppm) .

X-ray Diffraction : Resolves stereochemistry and bond lengths. For analogous compounds, SHELX software refines crystal structures (e.g., C–N bond lengths ~1.33–1.37 Å) .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in thiazolidine ring formation?

- Strategies :

- Catalyst Screening : Replace NaOAc with stronger bases (e.g., K₂CO₃) to enhance nucleophilic substitution .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes for similar heterocycles) .

- Case Study :

- Contradiction : reports 60–70% yields for azide substitutions in DMF, while achieves >80% yields using ethanol recrystallization.

- Resolution : Post-reaction purification (e.g., column chromatography vs. recrystallization) significantly affects isolated yields .

Q. What computational methods are used to predict the compound’s reactivity and interaction with biological targets?

- Approach :

- DFT Calculations : Models electron density (e.g., HOMO-LUMO gaps ~4.5 eV for pyrazole-thiazolidine hybrids) .

- Molecular Docking : Screens against enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. For analogs, binding energies of −8.2 kcal/mol suggest moderate affinity .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s biological activity?

- Findings :

- Pyrazole Substituents : Bulky groups (e.g., ethyl) enhance metabolic stability but reduce solubility. Methyl groups improve bioavailability .

- Thiazolidine Modifications : Carboxylic acid at C4 is critical for hydrogen bonding with target proteins (e.g., antimicrobial activity in thiazolidine derivatives ).

Data Contradiction Analysis

Q. Why do different studies report conflicting spectral data for thiazolidine-4-carboxylic acid derivatives?

- Root Causes :

- Tautomerism : Thiazolidine rings exhibit keto-enol tautomerism, altering IR/NMR peaks .

- Solvent Effects : Polar solvents (DMSO-d₆ vs. CDCl₃) shift proton signals (e.g., NH peaks broaden in DMSO) .

Methodological Recommendations

- Synthesis : Optimize cyclocondensation and thiazolidine formation steps separately to isolate intermediates .

- Characterization : Combine XRD with DFT-optimized structures to validate stereochemistry .

- Biological Testing : Use in vitro assays (e.g., MIC for antimicrobial studies) before advancing to in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.